![molecular formula C17H16ClN3O2S B2533594 4-((5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶-4-基)氨基)苯甲酸盐酸盐 CAS No. 1216729-67-7](/img/structure/B2533594.png)

4-((5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶-4-基)氨基)苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

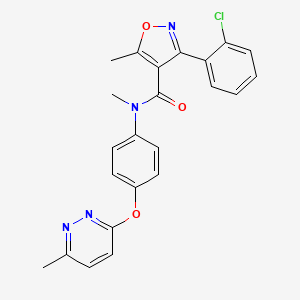

The compound “4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride” is a derivative of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It has been studied for its potential therapeutic effects in Th17-mediated autoimmune diseases . It has been found to repress the development of Th17 cells and ameliorate autoimmune disease manifestation in a lupus nephritis mice model .

Synthesis Analysis

The synthesis of this compound involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions .Molecular Structure Analysis

The compound exhibits good coplanar nature and forms a dihedral angle with the benzene ring . The best binding pocket of this compound to RORγt is located in the hinge region of RORγt .Chemical Reactions Analysis

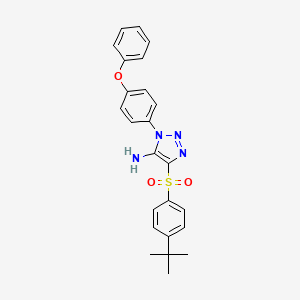

The compound has been found to have a stronger affinity with full-length RORγt protein compared with the truncated RORγt LBD region via surface plasmon resonance . This indicates that the compound binds to RORγt beyond the LBD region .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound has a melting point of 258–260 °C and a yield of 78% starting from the precursor .科学研究应用

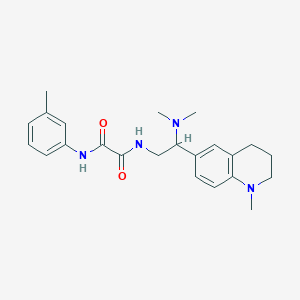

- Future biological experiments and medicinal chemistry efforts aim to develop T126 as a novel class of AKT1 inhibitors for anti-AML therapy .

AKT1 Inhibition for Acute Myeloid Leukemia (AML)

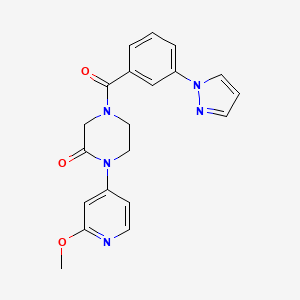

Antimalarial Agents

Biological Activities and SAR Studies

RORγt Inhibition

作用机制

Target of Action

The primary target of the compound is AKT1 , a key protein in the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including Acute Myeloid Leukemia (AML), and is associated with oncogenic driver alterations and drug resistance .

Mode of Action

The compound acts as an inhibitor of AKT1 . By binding to the AKT1 protein, it prevents the protein from performing its normal function in the PI3K/AKT/mTOR signaling pathway . This disruption can lead to a decrease in the proliferation of cancer cells and induce apoptosis .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When the compound inhibits AKT1, it disrupts this pathway, leading to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .

Result of Action

The inhibition of AKT1 by the compound leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This indicates that the compound could potentially be used as a therapeutic agent in the treatment of AML and possibly other cancers where the PI3K/AKT/mTOR pathway is overactive .

属性

IUPAC Name |

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S.ClH/c21-17(22)10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15;/h5-9H,1-4H2,(H,21,22)(H,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSBKZHRDWKSGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)

![ethyl 4-(2-(2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)acetamido)benzoate](/img/structure/B2533514.png)

![ethyl 3-cyano-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533515.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533518.png)

![4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline](/img/structure/B2533523.png)

![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)

![N-(3-chloro-4-fluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2533532.png)

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/no-structure.png)